molecular formula C14H22O2S B14523673 Benzenethiol, 2,5-dibutoxy- CAS No. 62774-44-1

Benzenethiol, 2,5-dibutoxy-

Cat. No.: B14523673
CAS No.: 62774-44-1
M. Wt: 254.39 g/mol
InChI Key: PBUWMGILUZYALO-UHFFFAOYSA-N
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Description

Benzenethiol, 2,5-dibutoxy- (C₆H₃(SH)(OC₄H₉)₂) is a substituted aromatic thiol characterized by two butoxy (-OC₄H₉) groups at the 2- and 5-positions of the benzene ring. Substituted benzenethiols are critical in materials science, particularly in surface chemistry and polymer synthesis, due to their ability to form self-assembled monolayers (SAMs) and act as intermediates in conductive polymers .

Properties

CAS No.

62774-44-1

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

2,5-dibutoxybenzenethiol

InChI

InChI=1S/C14H22O2S/c1-3-5-9-15-12-7-8-13(14(17)11-12)16-10-6-4-2/h7-8,11,17H,3-6,9-10H2,1-2H3

InChI Key

PBUWMGILUZYALO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)OCCCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenethiol, 2,5-dibutoxy- typically involves the introduction of butoxy groups to the benzene ring followed by the addition of a thiol group. One common method is the electrophilic aromatic substitution reaction, where butyl alcohol reacts with benzene in the presence of a strong acid catalyst to form 2,5-dibutoxybenzene. Subsequently, the thiol group is introduced through a nucleophilic substitution reaction using thiourea or hydrogen sulfide as the sulfur source .

Industrial Production Methods

Industrial production of benzenethiol, 2,5-dibutoxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically requires the use of specialized equipment to handle the reagents and maintain the reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,5-dibutoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenethiol, 2,5-dibutoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, 2,5-dibutoxy- involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The butoxy groups may influence the compound’s solubility, stability, and overall reactivity. The pathways involved in its mechanism of action include thiol-disulfide exchange reactions and interactions with enzymes and proteins .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the benzene ring significantly influence molecular weight, boiling point, and solubility. A comparison of key derivatives is summarized below:

Compound Molecular Weight (g/mol) Boiling Point (K) Substituent Effects
Benzenethiol (C₆H₅SH) 110.18 442.15 Baseline compound
2-Methoxybenzenethiol 140.22 372.20 -OCH₃ reduces volatility
2,5-Diethoxybenzenethiol 198.27 (calculated) Not reported -OC₂H₅ increases lipophilicity
2,5-Dibutoxybenzenethiol 282.42 (calculated) Estimated higher -OC₄H₉ enhances hydrophobicity
  • Butoxy vs. Smaller Alkoxy Groups: The longer butoxy chain increases molecular weight and hydrophobicity compared to methoxy or ethoxy derivatives. This may improve solubility in nonpolar solvents and alter SAM formation on metal surfaces .

Research Findings and Key Insights

Substituent Effects on SAM Formation

  • Dhirani et al.
  • Inference for 2,5-Dibutoxy- : The butoxy groups may promote ordered SAM structures by enhancing van der Waals interactions between adjacent molecules, though steric hindrance could limit packing efficiency.

Toxicity Trends Among Thiols

  • Benzenethiol is ~140× more toxic than ethyl mercaptan (LC₅₀ = 4740 ppm) due to its aromatic ring and higher reactivity .
  • Butoxy Derivative : Reduced volatility may lower inhalation risks, but prolonged dermal exposure requires further study.

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